N-(4-(Dimethylamino)-3-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(4-(Dimethylamino)-3-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-(Dimethylamino)phenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
- Dissolve 4-(Dimethylamino)phenol in a suitable solvent like dichloromethane.
- Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dimethylamino)-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-(Dimethylamino)-3-hydroxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-(Dimethylamino)-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Dimethylamino)phenyl)methanesulfonamide
- N-(4-(Dimethylamino)-2-hydroxyphenyl)methanesulfonamide
- N-(4-(Dimethylamino)-3-methoxyphenyl)methanesulfonamide
Uniqueness
N-(4-(Dimethylamino)-3-hydroxyphenyl)methanesulfonamide is unique due to the presence of both a dimethylamino group and a hydroxyl group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H14N2O3S |
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Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-[4-(dimethylamino)-3-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-11(2)8-5-4-7(6-9(8)12)10-15(3,13)14/h4-6,10,12H,1-3H3 |
InChI Key |
YKKPXSJUJFCMGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
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